Apalutamide

Catalog No.
S548653
CAS No.
956104-40-8
M.F
C21H15F4N5O2S
M. Wt
477.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apalutamide

CAS Number

956104-40-8

Product Name

Apalutamide

IUPAC Name

4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide

Molecular Formula

C21H15F4N5O2S

Molecular Weight

477.4 g/mol

InChI

InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)

InChI Key

HJBWBFZLDZWPHF-UHFFFAOYSA-N

SMILES

Array

solubility

practically insoluble in aqueous media

Synonyms

ARN509; ARN 509; ARN-509; JNJ56021927; JNJ-56021927; JNJ 56021927; Apalutamide

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F

The exact mass of the compound Apalutamide is 477.08826 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO (50 mg/mL). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Thiohydantoins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Apalutamide (CAS: 956104-40-8) is a selective, non-steroidal androgen receptor (AR) inhibitor. As a second-generation antiandrogen, it binds directly to the ligand-binding domain of the AR, preventing AR nuclear translocation and subsequent DNA binding, which impedes AR-mediated gene transcription. Unlike first-generation compounds, it lacks significant agonist activity, making it a precise tool for investigating AR signaling pathways in prostate cancer and other androgen-dependent disease models. Its primary value in a procurement context stems from its high affinity and distinct preclinical pharmacokinetic profile compared to other AR inhibitors.

Selecting an androgen receptor (AR) inhibitor based on class alone is unreliable for reproducible research. Apalutamide, enzalutamide, and darolutamide, while all second-generation AR inhibitors, are structurally distinct and exhibit critical differences in their preclinical profiles that directly impact experimental outcomes. Key differentiators include blood-brain barrier (BBB) penetration, metabolic stability, and receptor binding affinity. For instance, the significantly different brain-to-plasma concentration ratios between these compounds mean that substituting one for another can introduce unintended central nervous system (CNS) effects, confounding results in preclinical models. Therefore, the specific choice of inhibitor is a critical experimental variable that dictates the interpretation and validity of research findings.

Higher Androgen Receptor Binding Affinity Compared to First-Generation Standard

Apalutamide demonstrates a significantly higher binding affinity for the androgen receptor (AR) compared to the first-generation antiandrogen, bicalutamide. In competitive binding assays, apalutamide showed a 7- to 10-fold greater affinity for the AR than bicalutamide, indicating a more potent direct interaction with the target. This enhanced affinity allows for achieving maximal receptor inhibition at lower concentrations in vitro, reducing the potential for off-target effects.

Evidence DimensionAndrogen Receptor Binding Affinity
Target Compound Data7- to 10-fold higher than Bicalutamide
Comparator Or BaselineBicalutamide (1x)
Quantified Difference7-10x increase in affinity
ConditionsIn vitro competitive binding assays.

This ensures that observed biological effects in experimental models are more reliably attributed to potent and specific AR antagonism, a critical factor for data integrity.

Reduced Blood-Brain Barrier Penetration Compared to Enzalutamide

In preclinical rat models, apalutamide demonstrates markedly different central nervous system (CNS) exposure compared to its close structural analog, enzalutamide. Whole-body autoradiography studies showed that brain concentrations of [14C]apalutamide were approximately 2-fold lower than those reported for [14C]enzalutamide. This distinction is critical for in vivo studies where isolating peripheral AR antagonism from potential CNS-related confounding effects, such as seizures or behavioral changes observed with other agents, is necessary for clear interpretation of results.

Evidence DimensionBrain Concentration (Preclinical)
Target Compound Data~2-fold lower than Enzalutamide
Comparator Or BaselineEnzalutamide
Quantified DifferenceApprox. 50% reduction in brain concentration
ConditionsWhole-body autoradiography in rats following administration of 14C-labeled compounds.

Selecting apalutamide allows researchers to minimize CNS-related variables in animal models, leading to more specific conclusions about the peripheral effects of androgen receptor inhibition.

Defined Metabolic Profile with Moderate In Vitro Stability

Apalutamide exhibits moderate metabolic stability in human liver microsomes (HLMs), a key parameter for planning in vitro and in vivo experiments. Its metabolism is primarily mediated by CYP2C8 and CYP3A4 enzymes. In an HLM assay, the in vitro half-life (t1/2) of apalutamide was determined to be 25.57 minutes, with an intrinsic clearance (Clint) of 31.7 mL/min/kg. This defined metabolic rate provides a predictable clearance profile, which is essential for establishing consistent and reproducible exposure levels in long-term cell culture or animal studies.

Evidence DimensionIn Vitro Metabolic Stability
Target Compound Datat1/2 = 25.57 min; Clint = 31.7 mL/min/kg
Comparator Or BaselineN/A (Compound-specific characterization)
Quantified DifferenceN/A
ConditionsHuman Liver Microsome (HLM) incubation assay.

A well-characterized metabolic profile aids in experimental design, enabling researchers to maintain effective compound concentrations and improve the reproducibility of their results.

Low Aqueous Solubility Requiring Specific Formulation Strategies

Apalutamide is characterized as a low-solubility, high-permeability compound (BCS Class II). It is practically insoluble in aqueous media across a physiological pH range. This property necessitates the use of specific formulation techniques, such as amorphous solid dispersions or nanoformulations, to achieve adequate dissolution and bioavailability for in vitro and in vivo studies. Procurement of the crystalline form requires researchers to account for these formulation steps, whereas commercially available formulated products utilize advanced methods to overcome this challenge.

Evidence DimensionAqueous Solubility
Target Compound DataPractically insoluble
Comparator Or BaselineAqueous media (pH 1-11)
Quantified DifferenceNot applicable
ConditionsAqueous media at physiological pH range.

Understanding this intrinsic property is critical for procurement and experimental planning, as it directly impacts stock solution preparation, handling, and the choice of vehicle for reliable delivery in research models.

In Vivo Studies Requiring Minimal CNS Confounding Factors

For preclinical animal studies investigating the peripheral or systemic effects of AR blockade, apalutamide is a preferred tool compound. Its lower penetration of the blood-brain barrier compared to enzalutamide minimizes the risk of CNS-related side effects that could confound the study's primary endpoints, ensuring observations are more directly linked to peripheral AR inhibition.

Comparative Pharmacology Studies Against First-Generation Antiandrogens

When the research goal is to demonstrate a significant leap in potency over older standards, apalutamide serves as an excellent benchmark. Its 7- to 10-fold higher binding affinity for the androgen receptor compared to bicalutamide provides a clear, quantitative basis for evaluating the efficacy of novel compounds or pathways in AR-dependent models.

Pharmacokinetic and Drug Metabolism Research

Apalutamide serves as a well-characterized substrate for studying the activity of CYP2C8 and CYP3A4 enzymes. Its defined metabolic pathway and moderate clearance rate make it a suitable candidate for in vitro studies on drug-drug interactions or for validating new metabolic stability assay platforms.

Development of Advanced Formulations for Poorly Soluble Compounds

As a well-documented BCS Class II compound, apalutamide is an ideal model substance for developing and testing novel formulation technologies. Researchers in pharmaceutics and drug delivery can use it to evaluate the effectiveness of techniques like solid dispersions, nanocrystal suspensions, or lipid-based systems designed to enhance the solubility and bioavailability of challenging molecules.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

477.08825856 Da

Monoisotopic Mass

477.08825856 Da

Heavy Atom Count

33

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4T36H88UA7

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (33.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (66.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410 (33.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Apalutamide is indicated for the treatment of patients with metastatic castration-sensitive prostate cancer and non-metastatic castration-resistant prostate cancer.
FDA Label
Erleada is indicated: in adult men for the treatment of non metastatic castration resistant prostate cancer (nmCRPC) who are at high risk of developing metastatic disease. in adult men for the treatment of metastatic hormone-sensitive prostate cancer (mHSPC) in combination with androgen deprivation therapy (ADT).

Livertox Summary

Apalutamide is a third generation, oral nonsteroidal antiandrogen used to treat nonmetastatic castration-resistant prostate cancer. Apalutamide is associated with a low rate of serum enzyme elevation during therapy but has not been linked to cases of clinically apparent liver injury with jaundice.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Apalutamide
US Brand Name(s): Erleada
FDA Approval: Yes
Apalutamide is approved to treat: Prostate cancer. It is used: In patients whose cancer has metastasized (spread to other parts of the body) and is castration sensitive (has responded to treatments that lower testosterone levels).
In patients whose cancer has not metastasized and is castration resistant (has not responded to treatments that lower testosterone levels).

Pharmacology

In an open-label, uncontrolled, multi-center, single-arm dedicated QT study in 45 patients with CRPC, an exposure-QT analysis suggested a concentration-dependent increase in QTcF for apalutamide and its active metabolite. Apalutamide demonstrated an antitumor activity in the mouse xenograft models of prostate cancer, where it decreased tumor cell proliferation and reduced tumor volume [FDA Label].
Apalutamide is a small molecule and androgen receptor (AR) antagonist with potential antineoplastic activity. Apalutamide binds to AR in target tissues thereby preventing androgen-induced receptor activation and facilitating the formation of inactive complexes that cannot be translocated to the nucleus. This prevents binding to and transcription of AR-responsive genes. This ultimately inhibits the expression of genes that regulate prostate cancer cell proliferation and may lead to an inhibition of cell growth in AR-expressing tumor cells.

ATC Code

L02BB05
L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BB - Anti-androgens
L02BB05 - Apalutamide

Mechanism of Action

Persistent androgen receptor (AR) signaling is a common feature of castration-resistant prostate cancer (CRPC), attributed to AR gene amplification, AR gene mutation, increased AR expression, or increased androgen biosynthesis in prostate tumors. Apalutamide is an antagonist of AR that binds directly to the ligand-binding domain of the AR with the IC50 of 16 nM. Upon binding, apalutamide disrupts AR signalling, inhibits DNA binding, and impedes AR-mediated gene transcription. Apalutamide impairs the translocation of AR from the cytoplasm to the nucleus thus reducing the concentrations of AR available to interact with the androgen response elements (AREs). Upon treatment with apalutamide, AR was not recruited to the DNA promoter regions. Its main metabolite, N-desmethyl apalutamide, is a less potent inhibitor of AR, and exhibited one-third of the activity of apalutamide in an in vitro transcriptional reporter assay.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

956104-40-8

Absorption Distribution and Excretion

Mean absolute oral bioavailability was approximately 100%. The median time to achieve peak plasma concentration (tmax) was 2 hours (range: 1 to 5 hours). The major active metabolite N-desmethyl apalutamide Cmax was 5.9 mcg/mL (1.0) and AUC was 124 mcg·h/mL (23) at steady-state after the recommended dosage. Administration of apalutamide to healthy subjects under fasting conditions and with a high-fat meal (approximately 500 to 600 fat calories, 250 carbohydrate calories, and 150 protein calories) resulted in no clinically relevant changes in Cmax and AUC. The median time to reach tmax was delayed approximately 2 hours with food. Following administration of the recommended dosage, apalutamide steady-state was achieved after 4 weeks and the mean accumulation ratio was approximately 5-fold. Apalutamide Cmax was 6.0 mcg/mL (1.7) and AUC was 100 mcg·h/mL (32) at steady-state. Daily fluctuations in apalutamide plasma concentrations were low, with the mean peak-to-trough ratio of 1.63. Oral administration of four 60 mg apalutamide tablets dispersed in applesauce resulted in no clinically relevant changes in Cmax and AUC compared to the administration of four intact 60 mg tablets under fasting conditions.
Apalutamide and its main active metabolite are subject to both renal and focal elimination. Up to 70 days following a single oral administration of radiolabeled apalutamide, 65% of the dose was recovered in urine (1.2% of dose as unchanged apalutamide and 2.7% as N-desmethyl apalutamide) and 24% was recovered in feces (1.5% of dose as unchanged apalutamide and 2% as N-desmethyl apalutamide).
The mean apparent volume of distribution at steady state of apalutamide was approximately 276 L.
The CL/F of apalutamide was 1.3 L/h after single dosing and increased to 2.0 L/h at steady-state after once-daily dosing likely due to CYP3A4 auto-induction. The auto-induction effect likely reached its maximum at the recommended dosage because exposure to apalutamide across the dose range of 30 to 480 mg is dose-proportional.

Metabolism Metabolites

Metabolism is the main route of elimination of apalutamide. Apalutamide is primarily metabolized by CYP2C8 and CYP3A4 to form active metabolite, N-desmethyl apalutamide. The contribution of CYP2C8 and CYP3A4 in the metabolism of apalutamide is estimated to be 58% and 13% following single dose but changes to 40% and 37%, respectively at steady-state. The auto-induction of CYP3A4-mediated metabolism by apalutamide may explain the increase in CYP3A4 enzymatic activity at steady-state.

Wikipedia

Apalutamide

Biological Half Life

The mean effective half-life for apalutamide in patients with NM-CRPC was approximately 3 days at steady-state.

Use Classification

Human drugs -> Endocrine therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Clegg NJ, Wongvipat J, Tran C, Ouk S, Dilhas A, Joseph J, Chen Y, Grillot K, Bischoff ED, Cai L, Aparicio A, Dorow S, Arora V, Shao G, Qian J, Zhao H, Yang G, Cao C, Sensintaffar J, Wasielewska T, Herbert MR, Bonnefous C, Darimont B, Scher  HI, Smith-Jones PM, Klang M, Smith ND, de Stanchina E, Wu N, Ouerfelli O, Rix P, Heyman R, Jung ME, Sawyers CL, Hager JH. ARN-509: a novel anti-androgen for prostate cancer treatment. Cancer Res. 2012 Mar 15;72(6):1494-1503. Epub 2012 Jan 20.PubMed  PMID: 22266222.

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